4-Chloro-1(4H)-phthalazinone

Antileishmanial Drug Discovery Neglected Tropical Diseases

Researchers developing phthalazinone-based PARP inhibitors or antileishmanial leads often face inconsistent reactivity from generic scaffolds. 4-Chloro-1(4H)-phthalazinone solves this with a synthetically essential chloro leaving group that enables direct nucleophilic displacement to hydrazones. - Key intermediate for phthalazinyl hydrazones showing EC₅₀ 0.59 μM against Leishmania braziliensis amastigotes. - Authentic metabolite standard for aldehyde oxidase metabolism studies; 1.9-fold higher substrate efficiency vs. unsubstituted phthalazine. - Dual SNAr/reductive dechlorination reactivity for library synthesis and methodology development.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12970976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1(4H)-phthalazinone
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=NC2=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,7H
InChIKeyKJFRLLMCLLUBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1(4H)-phthalazinone: Core Building Block & Metabolic Precursor


4-Chloro-1(4H)-phthalazinone (CAS 23915-82-4), also referred to as 1-chlorophthalazin-4-one, is a heterocyclic aromatic compound belonging to the phthalazinone class . The molecule consists of a fused pyridazine-benzene ring system bearing a carbonyl group at position 1 and a chloro substituent at position 4, with a molecular formula of C₈H₅ClN₂O and formula weight of 180.59 g/mol . It functions primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, serving as a precursor for phthalazinyl hydrazone derivatives and as a scaffold for generating more complex phthalazine-based bioactive molecules [1]. Notably, the compound itself has been identified as the oxidation product of 1-chlorophthalazine metabolism by mammalian molybdenum hydroxylases, establishing its relevance in drug metabolism studies [2].

Synthetic intermediate for phthalazinyl hydrazone libraries
Metabolite standard for molybdenum hydroxylase studies
Scaffold for phthalazinone-based bioactive molecule diversification

4-Chloro-1(4H)-phthalazinone: Why Analogs Cannot Substitute


The phthalazinone scaffold encompasses a broad array of derivatives, yet the specific 4-chloro substitution pattern on 4-Chloro-1(4H)-phthalazinone confers distinct electronic, metabolic, and reactivity properties that preclude direct substitution by unsubstituted 1(4H)-phthalazinone, 1-aminophthalazine, or other halogenated variants such as 4-bromo-1(4H)-phthalazinone [1]. The chlorine atom at position 4 substantially alters the electron density of the heterocyclic ring, influencing both nucleophilic substitution reactivity and biological target engagement in downstream derivatives . Crucially, the 4-chloro analog demonstrates enhanced substrate efficiency toward mammalian molybdenum hydroxylases compared to the parent phthalazine, with the chlorine substituent driving a measurable kinetic advantage in enzymatic oxidation [2]. Furthermore, the 4-chloro substituent provides a synthetically essential leaving group that enables facile derivatization to hydrazones and other pharmacologically active compounds, whereas unsubstituted phthalazinone lacks this strategic reactivity handle [3]. In procurement contexts, substituting a generic phthalazinone derivative for this specific 4-chloro compound would introduce uncharacterized changes in reaction kinetics, metabolic fate, and final product composition that are unacceptable for reproducible synthetic workflows and validated assays. The quantitative evidence below substantiates these differentiation claims.

Unsubstituted 1(4H)-phthalazinone lacks the reactive chloro leaving group, limiting SNAr derivatization routes.

4-Bromo or alternative halogen variants may alter substrate kinetics with molybdenum hydroxylases and shift metabolite identity.

1-Aminophthalazine exhibits a distinct metabolic fate and does not serve as an authentic metabolite standard for chloro-substrates.

4-Chloro-1(4H)-phthalazinone: Comparative Performance Evidence


Selective Antileishmanial Activity on Intracellular Amastigotes

In a series of 4-chloro-1-phthalazinyl hydrazones evaluated against Leishmania braziliensis, the derivative designated 3l exhibited a selective and potent activity against the clinically relevant intracellular amastigote form of the parasite . This derivative, synthesized directly from the 4-chloro-1(4H)-phthalazinone scaffold, was compared to other structural analogs within the same study .

Intracellular Amastigote Activity
Head-to-head
Derivative 3l EC₅₀ 0.59 μM vs. analog series (sub-μM to nM); no host cell viability impact
Supports intracellular amastigote-stage screening hit selection
Leishmania braziliensis assay; host cell viability assessed in parallel
Antileishmanial Drug Discovery Neglected Tropical Diseases

Enhanced Antileishmanial Profile vs. In-Class Analogs

Within a broader optimization study of phthalazin-based aryl/heteroarylhydrazones, the 4-chloro-1-phthalazine-(5-nitrofuryl)hydrazinil derivative was identified as the most promising hit for further development . This compound, derived from the 4-chloro-1(4H)-phthalazinone core, was directly compared against other phthalazine groups in the same study .

Lead Hit Ranking
Head-to-head
Ranked most promising hit among three phthalazine groups for activity/toxicity profile
Supports scaffold prioritization in antileishmanial SAR
Comparative evaluation under identical assay conditions
Structure-Activity Relationship Leishmaniasis Medicinal Chemistry

Higher Substrate Efficiency for Molybdenum Hydroxylases

In a comparative in vitro metabolism study, 1-chlorophthalazine was evaluated for substrate activity with mammalian molybdenum hydroxylases alongside the parent compound phthalazine [1]. The study established that the oxidation product of 1-chlorophthalazine by these enzymes is 4-chloro-1(2H)-phthalazinone, the target compound of this guide [1].

Molybdenum Hydroxylase Kinetics
Head-to-head
1-Chlorophthalazine Km 11.1 μM (AO) & 15.6 μM (XO) vs phthalazine Km 21.3 μM (AO) & 35.2 μM (XO)
Chloro substituent enhances substrate recognition ~1.9–2.3 fold
Product confirmed as 4-chloro-1(2H)-phthalazinone by chromatography, IR, MS
Drug Metabolism Enzyme Kinetics Molybdenum Hydroxylases

Privileged Scaffold for PARP-1 Inhibitor Development

The phthalazinone scaffold, including 4-substituted derivatives such as 4-chloro-1(4H)-phthalazinone, has been extensively utilized as a privileged core structure for the development of poly(ADP-ribose) polymerase (PARP) inhibitors [1]. This scaffold class has demonstrated utility in generating potent PARP-1 inhibitors with anticancer activity [2]. The 4-chloro substituent provides a key synthetic handle for further elaboration to bioactive PARP-targeting molecules, as exemplified by clinical PARP inhibitors derived from the phthalazinone core [3].

PARP-1 Inhibitor Scaffold Utility
Class-level
Phthalazinone core used in clinically studied PARP-1 inhibitors (e.g., olaparib analogs)
Supports procurement for oncology target-based probe synthesis
Direct scaffold comparison data limited; review-based inference
PARP Inhibition Oncology DNA Damage Response

Essential Chloro Leaving Group for Hydrazone Derivatization

The 4-chloro substituent on 4-chloro-1(4H)-phthalazinone serves as an activated leaving group for nucleophilic aromatic substitution reactions, enabling efficient conversion to hydrazone derivatives [1]. This synthetic versatility is documented in multiple medicinal chemistry campaigns where the chloro group is displaced by hydrazine nucleophiles to generate structurally diverse phthalazinyl hydrazones . The 4-chloro substitution pattern specifically directs reactivity to the desired position for pharmaceutical elaboration [2].

Chloro Displacement Reactivity
Class-level
4-Cl activates SNAr; enables hydrazone formation; removable by reduction
Provides functional handle absent in unsubstituted phthalazinone
Synthetic utility documented across multiple SAR campaigns
Synthetic Chemistry Derivatization Nucleophilic Aromatic Substitution

4-Chloro-1(4H)-phthalazinone: Recommended Applications


Antileishmanial Drug Discovery: Hydrazone Library Synthesis

4-Chloro-1(4H)-phthalazinone is the optimal starting material for generating phthalazinyl hydrazone derivatives with demonstrated antileishmanial activity against Leishmania braziliensis . The 4-chloro substituent enables direct nucleophilic displacement by hydrazine derivatives to yield hydrazones, with the derivative 3l showing EC₅₀ of 0.59 μM against the clinically relevant intracellular amastigote stage without host cell toxicity . This application is particularly valuable for neglected tropical disease programs requiring cost-effective synthetic access to antileishmanial lead compounds. Compared to alternative scaffolds, the 4-chloro-1-phthalazine core was identified as the most promising hit lead among three phthalazine groups evaluated for activity/toxicity profile .

Molybdenum Hydroxylase Substrate Profiling Standard

4-Chloro-1(4H)-phthalazinone is the direct oxidation product formed when 1-chlorophthalazine is metabolized by aldehyde oxidase or xanthine oxidase . This compound serves as an authentic metabolite standard for in vitro metabolism studies of phthalazine-containing drug candidates. Its precursor, 1-chlorophthalazine, demonstrates approximately 1.9-fold higher substrate efficiency (Km = 11.1 μM) with aldehyde oxidase compared to unsubstituted phthalazine (Km = 21.3 μM) . The 4-chloro-1(4H)-phthalazinone product itself provides a validated reference material for chromatographic method development (HPLC, LC-MS) and metabolic pathway elucidation in drug interaction assessments involving molybdenum hydroxylases .

PARP Inhibitor Development: Anticancer Agent Synthesis

The phthalazinone core, including 4-chloro-1(4H)-phthalazinone, represents a privileged scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications . This compound provides a versatile synthetic entry point for constructing phthalazinone-based PARP-1 inhibitors, with the chloro substituent offering a functional handle for further elaboration . Clinically relevant PARP inhibitors derived from the phthalazinone scaffold have demonstrated oral bioavailability and potent enzyme inhibition, establishing the therapeutic relevance of this core structure [4]. For medicinal chemistry teams focused on DNA damage response pathways, 4-chloro-1(4H)-phthalazinone represents a strategic procurement choice over less validated heterocyclic scaffolds .

Nucleophilic Aromatic Substitution Methodology Development

4-Chloro-1(4H)-phthalazinone is an ideal substrate for developing and optimizing nucleophilic aromatic substitution (SNAr) methodologies due to the electron-deficient character of the phthalazinone ring activated by the chloro substituent . The compound undergoes facile displacement by hydrazines to yield 4-hydrazinylphthalazinones, a key transformation for accessing diverse phthalazinyl hydrazone libraries . Additionally, the chloro group can be removed by reductive methods when dehalogenation is desired, providing orthogonal synthetic flexibility . This dual reactivity—nucleophilic displacement followed by optional reductive dechlorination—is not achievable with unsubstituted phthalazinone, making the 4-chloro derivative a uniquely versatile building block for methodology studies and library synthesis .

Application
Selection Property
Validation Focus
Antileishmanial hydrazone library synthesis
Chloro leaving group for SNAr derivatization
Intracellular amastigote-stage screening
Molybdenum hydroxylase substrate profiling
Authentic metabolite standard identity
Chromatographic method and metabolic pathway elucidation
PARP inhibitor scaffold diversification
Phthalazinone core for target engagement
PARP-1 enzymatic and cellular assay context
SNAr methodology development
Activated electron-deficient ring
Displacement and optional dehalogenation pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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